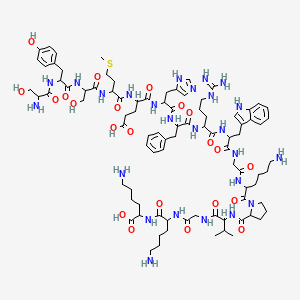
副腎皮質刺激ホルモン (1-16) (ヒト)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACTH (1-16) (human), also known as Adrenocorticotropic hormone (1-16), is an ACTH fragment . ACTH is a hormone that the pituitary gland produces. Its main function is to stimulate the adrenal glands to produce and secrete another hormone called cortisol . Some people refer to cortisol as the body’s stress hormone. Cortisol helps control a wide range of processes throughout the body, including metabolism and immune responses .
Synthesis Analysis
ACTH is synthesized from a large precursor molecule called pre-proopiomelanocortin, or pre-POMC . Inside corticotroph cells, ACTH is synthesized from pre-POMC. Pre-POMC has a short tail called a leader or signal peptide which is cleaved off to form proopiomelanocortin, or POMC, and POMC is then split into multiple peptide hormones, one of them being ACTH .Molecular Structure Analysis
ACTH is a 39 amino acid polypeptide that binds and activates its cognate receptor [melanocortin receptor 2 (MC2R)] through the two regions H6F7R8W9 and K15K16R17R18P19 . Most POMC-derived polypeptides contain the H6F7R8W9 sequence that is conserved through evolution .Chemical Reactions Analysis
ACTH regulates cortisol and androgen production . In patients with normal adrenocortical function, it stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of cholesterol within the mitochondria .科学的研究の応用
内分泌研究
副腎皮質刺激ホルモン (1-16) は、副腎皮質への影響を研究するために内分泌研究で広く使用されています。 グルココルチコイド、ミネラルコルチコイド、およびアンドロゲンの分泌を促進します 。 このペプチド断片は、ストレス応答と副腎機能の調節を理解するために不可欠です。
受容体結合研究
副腎皮質刺激ホルモン (1-16) は、メラノコルチン-1 および 3 受容体のアゴニストとして機能します 。 その結合親和性とメカニズムを研究することで、受容体相互作用を理解できます。これは、肥満、色素沈着障害、副腎不全などの状態に関連しています。
炎症反応の調節
研究によると、副腎皮質刺激ホルモンは炎症反応を調節できます。 関節リウマチや潰瘍性大腸炎などの自己免疫疾患の治療における治療の可能性を探るために使用されています .
記憶と認知機能
副腎皮質刺激ホルモンペプチドは、記憶の特定の部位でタンパク質合成を促進することにより、記憶処理に役割を果たします 。 このアプリケーションは、神経変性疾患と認知障害の研究において重要です。
ステロイド生成
副腎皮質刺激ホルモン (1-16) は、コレステロールをすべてのステロイドホルモンの前駆体であるプレグネノロンに変換するプロセスであるステロイド生成の研究に役立ちます 。 これは、ホルモンの合成とその経路の研究に特に関連しています。
疼痛管理
このペプチドは、オピオイドの依存性のある可能性なしに鎮痛作用を探求し、疼痛管理の研究に使用されてきました 。 これは、副作用の少ない新しい鎮痛薬につながる可能性があります。
診断ツールの開発
副腎皮質刺激ホルモン (1-16) は、生物学的液体中の副腎皮質刺激ホルモンレベルを測定するELISAキットなどの診断ツールの開発に使用されています。これは、アジソン病やクッシング症候群などの状態を診断するために不可欠です .
治療薬の研究
副腎皮質刺激ホルモン (1-16) の研究には、メラノコルチンタイプ2受容体を介したアンドロゲン産生の促進という治療薬としての可能性が含まれており、これはホルモン欠乏症の治療に役立ちます .
作用機序
Target of Action
ACTH (1-16) (human), a fragment of Adrenocorticotropic hormone (ACTH), primarily targets the adrenal cortex . The adrenal cortex is responsible for the production of glucocorticoids and mineralocorticoids . ACTH (1-16) (human) stimulates the zona fasciculata and zona reticularis of the adrenal cortex, leading to the secretion of glucocorticoids .
Mode of Action
ACTH (1-16) (human) interacts with its targets in the adrenal cortex by binding to cell surface ACTH receptors . This binding triggers a cascade of intracellular events, leading to the synthesis and secretion of glucocorticoids .
Biochemical Pathways
The action of ACTH (1-16) (human) involves several biochemical pathways. It is derived from the prohormone, pro-opiomelanocortin (POMC), which undergoes proteolytic cleavage to yield a number of different peptides . In the anterior pituitary, POMC is processed to ACTH by the prohormone convertase, PC1 . The increase in ACTH (1-16) (human) levels stimulates the adrenal glands to release cortisol . This is part of the hypothalamic–pituitary–adrenal (HPA) axis, which helps the body cope with stress .
Pharmacokinetics
The pharmacokinetics of ACTH (1-16) (human) involve its synthesis, release, and action on the adrenal glands. ACTH (1-16) (human) is synthesized in the anterior pituitary gland from POMC . Upon stimulation by corticotrophin-releasing hormone (CRH), ACTH (1-16) (human) is released from the pituitary cell, which in turn causes the release of glucocorticoids from the adrenal gland
Result of Action
The primary result of ACTH (1-16) (human) action is the stimulation of glucocorticoid release from the adrenal glands . Glucocorticoids play a crucial role in a wide range of processes throughout the body, including metabolism and immune responses . The increase in glucocorticoid levels helps the body cope with stress .
Action Environment
The action of ACTH (1-16) (human) is influenced by various environmental factors. For instance, stress triggers the release of corticotrophin-releasing hormone (CRH), which stimulates the release of ACTH (1-16) (human) from the pituitary gland . This is part of the body’s stress response mechanism, highlighting how environmental factors like stress can influence the action of ACTH (1-16) (human) .
Safety and Hazards
将来の方向性
Research is ongoing to understand the molecular mechanisms related to ACTH tumorigenesis, their diagnostic approach, and potential novel therapies . Potential therapeutic agents are EGFR inhibitors such as gefitinib and lapatinib, the purine analog R-roscovitine by dissociation of CDK2/Cyclin E complex, the HSP90 inhibitor silibinin (novobiocin), to reduce resistance to glucocorticoid-mediated negative feedback, and BRAF inhibitors vemurafenib and dabrafenib in BRAF V600E positive tumors .
生化学分析
Biochemical Properties
ACTH (1-16) (human) is involved in various biochemical reactions, primarily through its interaction with the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This interaction stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the synthesis and release of steroid hormones. Additionally, ACTH (1-16) (human) interacts with other melanocortin receptors, albeit with lower affinity, influencing a range of physiological processes .
Cellular Effects
ACTH (1-16) (human) exerts significant effects on various cell types, particularly those in the adrenal cortex. It stimulates the production of glucocorticoids, which are essential for stress response, metabolism, and immune function. In addition to its effects on steroidogenesis, ACTH (1-16) (human) influences cell signaling pathways, including the cAMP-PKA pathway, and modulates gene expression related to steroid biosynthesis. This peptide fragment also affects cellular metabolism by enhancing the uptake of cholesterol, a precursor for steroid hormone synthesis .
Molecular Mechanism
The molecular mechanism of ACTH (1-16) (human) involves its binding to the melanocortin 2 receptor (MC2R) on adrenal cortex cells. This binding triggers a conformational change in the receptor, activating the associated G protein. The activated G protein then stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates key enzymes involved in steroidogenesis, such as cholesterol side-chain cleavage enzyme (CYP11A1). This cascade ultimately results in the production and release of steroid hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ACTH (1-16) (human) have been observed to change over time. The peptide is relatively stable under physiological conditions, but its activity can diminish due to proteolytic degradation. Long-term studies have shown that continuous exposure to ACTH (1-16) (human) can lead to desensitization of the melanocortin 2 receptor, reducing its efficacy in stimulating steroidogenesis. Additionally, prolonged treatment with ACTH (1-16) (human) can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of ACTH (1-16) (human) vary with different dosages. Low to moderate doses of the peptide have been shown to enhance cardiovascular function and improve survival rates in models of hemorrhagic shock. High doses can lead to adverse effects, including hypercortisolism and potential toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant physiological responses, while exceeding this threshold can result in diminishing returns or negative outcomes .
Metabolic Pathways
ACTH (1-16) (human) is involved in several metabolic pathways, primarily those related to steroid biosynthesis. It interacts with enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), which are critical for the conversion of cholesterol to glucocorticoids. The peptide also influences metabolic flux by enhancing the uptake and utilization of cholesterol in adrenal cortex cells. This increased metabolic activity supports the sustained production of steroid hormones in response to physiological demands .
Transport and Distribution
Within cells and tissues, ACTH (1-16) (human) is transported and distributed through interactions with specific transporters and binding proteins. The peptide is primarily localized to the adrenal cortex, where it binds to the melanocortin 2 receptor (MC2R). Its distribution is influenced by factors such as receptor density and the presence of binding proteins that facilitate its transport to target cells. The localization and accumulation of ACTH (1-16) (human) within the adrenal cortex are essential for its biological activity .
Subcellular Localization
ACTH (1-16) (human) exhibits specific subcellular localization patterns that are crucial for its function. The peptide is predominantly found in the plasma membrane, where it interacts with the melanocortin 2 receptor (MC2R). This interaction is facilitated by targeting signals and post-translational modifications that direct the peptide to the membrane. The subcellular localization of ACTH (1-16) (human) ensures its accessibility to the receptor, enabling efficient signal transduction and subsequent steroidogenesis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ACTH (1-16) (human) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids (Fmoc-AA)", "Resin (polystyrene cross-linked with 1% divinylbenzene)", "Coupling reagents (e.g. HBTU, DIC, or PyBOP)", "Cleavage reagents (e.g. trifluoroacetic acid, TFA)", "Protecting groups (e.g. t-butyl for side chains)" ], "Reaction": [ "1. Swell the resin in DMF (dimethylformamide) for 30 minutes.", "2. Deprotect the Fmoc group on the resin using 20% piperidine in DMF.", "3. Couple the first Fmoc-AA to the resin using a coupling reagent.", "4. Repeat steps 2-3 for each subsequent Fmoc-AA in the sequence.", "5. After the final coupling, deprotect the side chain protecting groups.", "6. Cleave the peptide from the resin using a cleavage reagent.", "7. Purify the crude peptide using HPLC (high-performance liquid chromatography).", "8. Analyze the purified peptide using mass spectrometry to confirm identity and purity." ] } | |
CAS番号 |
5576-42-1 |
分子式 |
C89H133N25O22S |
分子量 |
1937.2 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C89H133N25O22S/c1-50(2)74(86(133)100-46-71(118)102-59(21-9-12-33-90)77(124)107-64(88(135)136)23-11-14-35-92)113-85(132)70-25-16-37-114(70)87(134)63(22-10-13-34-91)103-72(119)45-99-76(123)67(41-53-43-98-58-20-8-7-19-56(53)58)110-78(125)60(24-15-36-97-89(94)95)104-81(128)66(39-51-17-5-4-6-18-51)109-83(130)68(42-54-44-96-49-101-54)111-79(126)61(30-31-73(120)121)105-80(127)62(32-38-137-3)106-84(131)69(48-116)112-82(129)65(108-75(122)57(93)47-115)40-52-26-28-55(117)29-27-52/h4-8,17-20,26-29,43-44,49-50,57,59-70,74,98,115-117H,9-16,21-25,30-42,45-48,90-93H2,1-3H3,(H,96,101)(H,99,123)(H,100,133)(H,102,118)(H,103,119)(H,104,128)(H,105,127)(H,106,131)(H,107,124)(H,108,122)(H,109,130)(H,110,125)(H,111,126)(H,112,129)(H,113,132)(H,120,121)(H,135,136)(H4,94,95,97)/t57-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,74-/m0/s1 |
InChIキー |
BLBPSTKPAGOHPL-OWTLXNSISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
配列 |
SYSMEHFRWGKPVGKK |
同義語 |
ACTH (1-16) ACTH(1-16) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)
![Furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1590980.png)
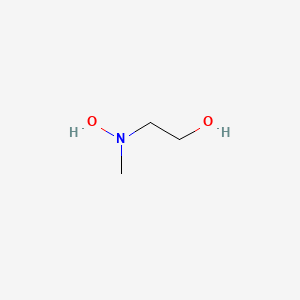
![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)

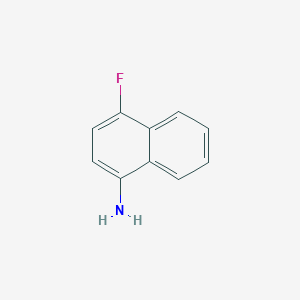
![Thieno[3,2-b:4,5-b']bis[1]benzothiophene](/img/structure/B1590991.png)
![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)
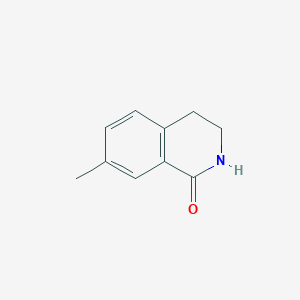


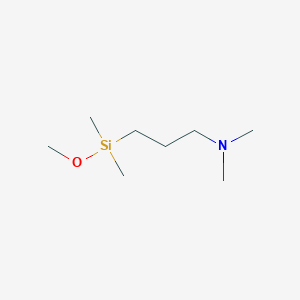
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)